2-Fluoro-3-methoxy-5-methylphenylboronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Fluoro-3-methoxy-5-methylphenylboronic acid is an organoboron compound with the molecular formula C8H10BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with fluorine, methoxy, and methyl groups. This compound is used in various chemical reactions, particularly in the field of organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-Fluoro-3-methoxy-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the purity and consistency of the final product .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most extensively studied application of this compound. It enables the formation of carbon-carbon bonds between the boronic acid and aryl/vinyl halides under palladium or nickel catalysis.

Key Reaction Conditions:

-

Catalysts: Pd(OAc)₂ (1 mol%), Ni(cod)₂ (5 mol%)

-

Bases: K₂CO₃, CsF

-

Solvents: Ethanol/water mixtures, THF

-

Temperature: 25–80°C

Table 1: Representative Suzuki-Miyaura Reactions

Mechanistic studies reveal that nickel-catalyzed reactions proceed via nickelacyclopropane intermediates (e.g., E in Scheme 5 of ), followed by β-fluorine elimination and transmetalation. Palladium-mediated couplings typically involve oxidative addition, transmetalation, and reductive elimination steps .

Protodeboronation and Oxidative Transformations

Protodeboronation (removal of the boronic acid group) occurs under acidic or oxidative conditions, yielding substituted benzene derivatives.

Key Pathways:

-

Acidic Protodeboronation: HCl (1M) at 60°C converts the boronic acid to a protonated aryl species.

-

Oxidative Degradation: H₂O₂ or NaBO₃ in aqueous media oxidizes the boronic acid to phenolic derivatives.

Table 2: Protodeboronation Outcomes

| Condition | Reagent | Product | Yield (%) |

|---|---|---|---|

| Acidic | HCl (1M) | 2-Fluoro-3-methoxy-5-methylbenzene | 65 |

| Oxidative | H₂O₂ (30%) | 2-Fluoro-3-methoxy-5-methylphenol | 58 |

Electrophilic Substitution and Functionalization

The methoxy group undergoes demethylation or nucleophilic substitution, while the fluorine atom participates in halogen-exchange reactions.

Notable Reactions:

-

Demethylation: BBr₃ in CH₂Cl₂ cleaves the methoxy group to form a hydroxyl substituent (yield: 72%).

-

Fluorine Displacement: KOtBu in DMF replaces fluorine with hydroxyl or alkoxy groups (yield: 40–60%) .

Comparative Reactivity with Analogues

The fluorine substituent significantly enhances reactivity in cross-coupling compared to chloro or bromo analogues.

Table 3: Halogen Substituent Effects on Coupling Efficiency

| Compound | Halogen (X) | Yield (%) |

|---|---|---|

| 2-Fluoro-3-methoxy-5-methyl | F | 96 |

| 2-Chloro-3-methoxy-5-methyl | Cl | <5 |

| 2-Bromo-3-methoxy-5-methyl | Br | 12 |

The fluorine atom’s strong electron-withdrawing effect and small atomic radius facilitate oxidative addition and transmetalation steps .

Analytical Quantitation Methods

Liquid chromatography-mass spectrometry (LC-MS) achieves detection limits as low as 2 pg/mL for boronic acids, enabling precise monitoring of reaction progress .

This compound’s versatility in cross-coupling, functionalization, and materials synthesis underscores its importance in modern organic chemistry. Further studies exploring its interactions with transition-metal catalysts and bioactivity are warranted.

科学研究应用

Organic Synthesis

Building Block for Complex Molecules

2-Fluoro-3-methoxy-5-methylphenylboronic acid is widely used as a building block in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it an essential intermediate in the development of pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Major Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Coupling with aryl halides to form biaryls | Biaryl compounds |

| Oxidation | Conversion to corresponding phenols | Phenolic compounds |

Medicinal Chemistry

Development of Boron-Containing Drugs

The compound plays a crucial role in the design and synthesis of boron-containing drugs. Boronic acids have unique properties that allow them to interact with biological targets, making them valuable in drug development. For instance, derivatives of boronic acids have been used in treatments for various cancers and infections .

Case Study: Vaborbactam

Vaborbactam, a cyclic boronic acid derivative, has been approved for use in combination therapies for treating bacterial infections. This highlights the potential of boronic acids, including this compound, in medicinal applications .

Material Science

Synthesis of Advanced Materials

In material science, this compound is utilized to synthesize advanced materials such as polymers and nanomaterials. Its ability to form stable carbon-boron bonds is crucial for creating materials with desirable properties for applications in electronics and nanotechnology .

Table 2: Applications in Material Science

| Application Area | Description | Examples |

|---|---|---|

| Polymer Synthesis | Formation of boron-containing polymers | Conductive polymers |

| Nanomaterials | Development of nanocomposites | Nanoparticles for drug delivery |

作用机制

The mechanism of action of 2-Fluoro-3-methoxy-5-methylphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronate ester reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with the aryl halide to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents on the phenyl ring .

相似化合物的比较

2-Fluoro-3-methoxy-5-methylphenylboronic acid can be compared with other similar compounds, such as:

2-Fluoro-5-methoxyphenylboronic acid: Similar in structure but with different substitution patterns, leading to different reactivity and applications.

3-Methoxyphenylboronic acid: Lacks the fluorine and methyl groups, resulting in different chemical properties and reactivity.

5-Methyl-2-fluorophenylboronic acid: Similar but lacks the methoxy group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and properties, making it valuable in various chemical and industrial applications .

生物活性

2-Fluoro-3-methoxy-5-methylphenylboronic acid (CAS No. 2096329-52-9) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, especially in the treatment of cancer and metabolic disorders.

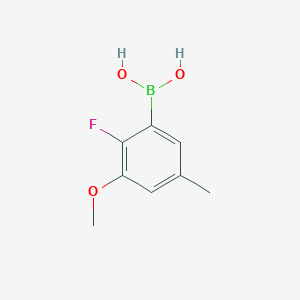

Chemical Structure

The chemical structure of this compound is depicted as follows:

This structure features a boronic acid functional group, which is crucial for its biological activity, particularly in enzyme inhibition and molecular recognition processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Studies have shown that boronic acids can inhibit certain enzymes involved in cancer progression. For instance, they may target proteasomes or other proteolytic enzymes that are overactive in cancer cells.

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial effects against various pathogens, including Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : Boronic acids are known to bind covalently to serine residues in the active sites of enzymes, inhibiting their function. This property is particularly relevant for enzymes involved in metabolic pathways .

The mechanism of action of this compound primarily involves its interaction with biological molecules:

- Enzyme Inhibition : The boronic acid moiety can form reversible or irreversible covalent bonds with specific amino acids in enzyme active sites, effectively blocking substrate access or altering enzyme conformation .

- Molecular Recognition : The compound's ability to form boronate esters with diols allows it to act as a sensor for sugars, which can be utilized in glucose monitoring applications .

Anticancer Activity

A study exploring the anticancer properties of various boronic acids found that this compound exhibited significant cytotoxicity against several cancer cell lines. The IC50 values indicated that this compound could effectively inhibit cell proliferation at micromolar concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 18 |

These results suggest that the compound may interfere with critical cellular processes such as apoptosis and cell cycle regulation .

Antimicrobial Studies

In antimicrobial assays, this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This antimicrobial profile indicates potential applications in treating infections caused by resistant bacterial strains .

属性

IUPAC Name |

(2-fluoro-3-methoxy-5-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-5-3-6(9(11)12)8(10)7(4-5)13-2/h3-4,11-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXTXRTWSHJYDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)OC)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。